Methyl 6-amino-5-bromonicotinate

Analytical Chemistry Process Chemistry Pharmaceutical Intermediate Sourcing

Methyl 6-amino-5-bromonicotinate (CAS 180340-70-9), also cataloged as methyl 2-amino-3-bromopyridine-5-carboxylate, is a halogenated nicotinate ester with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. This compound belongs to the class of 2-amino-3-halopyridine-5-carboxylate esters and features three synthetically addressable functional groups—a primary amino group at the 6-position, a bromine atom at the 5-position, and a methyl ester at the 3-position of the pyridine ring—that collectively enable sequential chemoselective transformations (Suzuki–Miyaura coupling at C5, amidation/amination at the ester, and N-functionalization at C6) for the construction of nitrogen-containing heterocyclic scaffolds prevalent in kinase inhibitor programs.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 180340-70-9
Cat. No. B070909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-bromonicotinate
CAS180340-70-9
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
InChIKeyLNTAAMVZKGYIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-5-bromonicotinate (CAS 180340-70-9) Procurement-Grade Profile: A Trifunctional Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 6-amino-5-bromonicotinate (CAS 180340-70-9), also cataloged as methyl 2-amino-3-bromopyridine-5-carboxylate, is a halogenated nicotinate ester with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [1]. This compound belongs to the class of 2-amino-3-halopyridine-5-carboxylate esters and features three synthetically addressable functional groups—a primary amino group at the 6-position, a bromine atom at the 5-position, and a methyl ester at the 3-position of the pyridine ring—that collectively enable sequential chemoselective transformations (Suzuki–Miyaura coupling at C5, amidation/amination at the ester, and N-functionalization at C6) for the construction of nitrogen-containing heterocyclic scaffolds prevalent in kinase inhibitor programs . It is primarily sourced as a pharmaceutical intermediate, with commercial availability at ≥97% purity through multiple suppliers, and is stored under inert atmosphere at 2–8°C with protection from light .

Why Methyl 6-Amino-5-bromonicotinate Cannot Be Replaced by Its Ethyl Ester or Chloro Analog in Cross-Coupling-Dependent Syntheses


Generic substitution among 6-amino-5-halonicotinate esters is not chemically valid due to three interdependent molecular properties that critically govern downstream synthetic outcomes. First, the C–Br bond at the 5-position exhibits substantially higher oxidative addition reactivity with Pd(0) catalysts compared to the C–Cl bond, which is essential for efficient Suzuki–Miyaura cross-coupling required to construct biaryl kinase inhibitor cores [1]. Second, the methyl ester provides lower steric hindrance than the ethyl ester during nucleophilic acyl substitution, enabling faster amidation and transesterification kinetics [2]. Third, the specific 2-amino-3-bromo regiochemistry (as opposed to 2-amino-5-bromo or other substitution patterns) dictates the electronic environment of the pyridine ring and governs the chemoselectivity of subsequent N-directed transformations critical for constructing pyrido[2,3-d]pyrimidine and related fused heterocyclic systems [3]. These three factors are non-interchangeable; selecting an alternative ester or halogen congener alters the rate-determining step energetics, cross-coupling efficiency, or regiochemical outcome of the synthetic sequence.

Methyl 6-Amino-5-bromonicotinate: Head-to-Head Quantitative Evidence Against Comparator Building Blocks


GC Purity: Methyl Ester Attains 98% vs Ethyl Ester at 95%—A 3-Percentage-Point Purity Differential That Reduces Impurity Carry-Through in Multi-Step Sequences

Commercially supplied methyl 6-amino-5-bromonicotinate is routinely available at 98% minimum purity as determined by GC, with multiple vendors (AKSci, CapotChem, Sigma-Aldrich/ChemScene) independently confirming this specification [1]. In contrast, the ethyl ester analog (CAS 850429-51-5) is consistently listed at 95% minimum purity across major suppliers including Synthonix/Sigma-Aldrich, AKSci, and Bidepharm . This 3-percentage-point differential is practically meaningful in multi-step medicinal chemistry synthesis, where each intermediate's purity propagates multiplicatively through subsequent transformations.

Analytical Chemistry Process Chemistry Pharmaceutical Intermediate Sourcing

Melting Point and Physical Form: Methyl Ester's Higher Melting Point (166–175°C vs 125–127°C) Confers Superior Crystallinity for Weighing and Formulation Accuracy

The methyl ester exhibits a melting point in the range of 166–169°C (Aladdin, Bidepharm, Fisher Scientific/Alfa Aesar) to 173.5–175.0°C (Thermo Scientific/Acros, AKSci) as a brown to light-brown crystalline solid [1][2]. By comparison, ethyl 6-amino-5-bromonicotinate melts at 125–127°C as a light-yellow powder [3]. The approximately 41–50°C higher melting point of the methyl ester reflects stronger intermolecular hydrogen-bonding networks in the crystal lattice, which translates to reduced hygroscopicity and diminished electrostatic charging during manual weighing operations under ambient laboratory conditions.

Solid-State Chemistry Analytical Weighing Laboratory Operations

C–Br vs C–Cl Cross-Coupling Reactivity: The 5-Bromo Substituent Enables Pd-Catalyzed Suzuki Coupling That Is Inaccessible to the 5-Chloro Analog Under Mild Conditions

The carbon–bromine bond at the 5-position of methyl 6-amino-5-bromonicotinate undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy compared to the carbon–chlorine bond present in methyl 6-amino-5-chloronicotinate (CAS 856211-63-7) [1]. This difference is fundamental to palladium-catalyzed cross-coupling reactivity: C–Br bonds are the established substrate class for Suzuki–Miyaura, Stille, and Buchwald–Hartwig couplings under standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100°C), whereas C–Cl bonds typically require specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) or higher temperatures (>110°C) to achieve comparable conversion [2]. The 5-bromonicotinate scaffold has been explicitly employed in solid-phase Suzuki coupling for combinatorial library preparation, demonstrating the synthetic utility of this halogen [3]. The chloro analog (typically supplied at 95% purity) lacks this broad coupling reactivity profile without ligand optimization .

Cross-Coupling Chemistry Suzuki–Miyaura Reaction Kinase Inhibitor Synthesis

Ester Steric Effects: Methyl Ester Is Less Sterically Hindered Than Ethyl Ester, Accelerating Amidation and Hydrolysis Steps in Downstream Derivatization

The methyl ester of 6-amino-5-bromonicotinate presents a single-carbon alkoxy group (OCH₃) at the 3-carboxylate position, whereas the ethyl ester analog bears a two-carbon ethoxy group (OCH₂CH₃). This structural difference has a well-established kinetic consequence: methyl esters undergo nucleophilic acyl substitution (amidation, hydrolysis, transesterification) at rates that are measurably faster than their ethyl ester counterparts due to reduced steric congestion around the carbonyl carbon in the tetrahedral intermediate [1]. The relative rate enhancement of methyl over ethyl esters is on the order of approximately 1.2–2× depending on the nucleophile and solvent system, as documented in systematic kinetic studies of ester aminolysis [2]. The tert-butyl ester analog (CAS 1201786-72-2), while useful for orthogonal deprotection strategies, is substantially more sterically encumbered and resists direct aminolysis under mild conditions [3].

Physical Organic Chemistry Amidation Kinetics Ester Hydrolysis

Patent Prevalence: The 6-Amino-5-bromonicotinate Scaffold Is Preferentially Embedded in Kinase Inhibitor Patent Chemical Space Relative to the 5-Chloro Congener

Patent co-occurrence analysis via PubChem reveals that ethyl 6-amino-5-bromonicotinate (the closest ester analog with available data) appears in approximately 130 patents, predominantly classified under kinase modulation, Raf kinase inhibition, and glucokinase activation [1]. The methyl ester scaffold shares this patent chemical space as a key synthetic intermediate for constructing biaryl amide kinase inhibitors targeting BRAF, p38α, and related oncogenic kinases [2]. In contrast, the 5-chloro analog (methyl 6-amino-5-chloronicotinate, CAS 856211-63-7) has limited patent representation, reflecting the synthetic community's preference for bromine as the leaving group in cross-coupling-enabled drug discovery . The bromonicotinate core is explicitly cited as a building block for pyrido[2,3-d]pyrimidine and PARP inhibitor intermediate synthesis [3].

Patent Analytics Kinase Inhibitor IP Chemical Space Analysis

Cost and Supply Chain: Methyl Ester Demonstrates Economies of Scale at the 5–25 g Procurement Tier vs Ethyl Ester, Supporting MedChem Library Production Budgets

At the 5-gram procurement scale, methyl 6-amino-5-bromonicotinate is priced at approximately $187.90 (Aladdin M140188-5g, 98% purity), yielding a unit cost of ~$37.58/g . The ethyl ester analog at a comparable scale (Macklin E841813-5g, 95% purity) is priced at approximately ¥1,394 (~$192 USD), yielding a unit cost of ~$38.40/g for a lower-purity (95% vs 98%) material [1]. At the 25-gram tier, the methyl ester is available in stock globally (e.g., AchemBlock 100G at $390 list, translating to $3.90/g at bulk scale), with multiple vendors maintaining inventory . The methyl ester is also available from Sigma-Aldrich, Thermo Scientific, Aladdin, Bidepharm, AKSci, and CapotChem, representing a diversified supply base that mitigates single-vendor dependency risk [2].

Procurement Economics Supply Chain Medicinal Chemistry Budgeting

Methyl 6-Amino-5-bromonicotinate: Evidence-Backed Application Scenarios for Medicinal Chemistry and Process Development


Kinase Inhibitor Library Synthesis via Tandem Suzuki–Amidation Sequences

The trifunctional architecture of methyl 6-amino-5-bromonicotinate—with its Pd(0)-reactive C–Br bond, nucleophile-accessible methyl ester, and modifiable C6-amino group—enables a convergent, two-step diversification strategy for constructing biaryl amide kinase inhibitor libraries [1]. In the first step, Suzuki–Miyaura coupling at C5 installs aryl/heteroaryl diversity elements using commercial boronic acids under standard Pd(PPh₃)₄ catalysis at 80–100°C, exploiting the high oxidative addition reactivity of the C–Br bond that would be inaccessible with the C–Cl analog without ligand optimization [2]. In the second step, the methyl ester undergoes direct aminolysis with primary or secondary amines, benefiting from the methyl ester's lower steric hindrance relative to the ethyl ester to achieve faster conversion under mild conditions (room temperature to 60°C, 2–12 h) [3]. This two-step sequence has been validated in the patent literature for generating Raf kinase (BRAF, C-Raf) and p38α MAP kinase inhibitor candidates . The 98% starting purity is critical at library scale, where the cumulative yield of 50–200 compounds depends on each intermediate's purity and the absence of halogen-containing impurities that could compete in downstream cross-coupling steps.

Pyrido[2,3-d]pyrimidine Fused Heterocycle Construction for Antitumor Agent Development

Methyl 6-amino-5-bromonicotinate serves as a strategic precursor for constructing pyrido[2,3-d]pyrimidine scaffolds—a privileged chemotype in antitumor drug discovery with documented activity against dihydrofolate reductase (DHFR) and tyrosine kinase targets [1]. The synthetic sequence involves: (i) bromination or direct utilization of the C5-bromo substituent, (ii) cyclization with formamidine or guanidine derivatives at the C6-amino/C5-ester locus, and (iii) subsequent functionalization of the pyrimidine ring. The 2-amino-3-bromo regiochemistry is essential for directing the cyclization to the [2,3-d] fusion mode; alternative regioisomers (e.g., 2-amino-5-bromo) would produce different ring-fusion topologies [2]. This application leverages the compound's higher melting point (166–175°C), which permits thermal cyclization conditions (typically 120–160°C in polar aprotic solvents) without premature melting or decomposition that might occur with the lower-melting ethyl ester analog [3].

Solid-Phase Combinatorial Chemistry on Wang, Rink, or BAL Resins

The 5-bromonicotinate core, exemplified by methyl 6-amino-5-bromonicotinate, has been successfully employed in solid-phase Suzuki coupling protocols for generating combinatorial libraries of 5-substituted nicotinic acid derivatives [1]. In this workflow, the carboxylic acid form (obtained by ester hydrolysis of the methyl ester) is loaded onto Wang, Rink, or BAL resin via the carboxylate, followed by Pd(0)-catalyzed Suzuki coupling at C5 with diverse arylboronic acids, and finally cleaved from the resin to release the 5-arylated nicotinic acid products. The methyl ester's superior hydrolysis kinetics relative to the ethyl ester facilitate the initial saponification step to the resin-loadable free acid [2]. The high purity (98% GC) of the input methyl ester minimizes resin-loading of halogenated impurities that could otherwise generate deletion products or reduce the analytical integrity of the final library [3].

PARP Inhibitor Intermediate and Nicotinamide Mimetic Synthesis

The 6-amino-5-bromonicotinate scaffold is structurally analogous to the nicotinamide core found in PARP inhibitors such as olaparib, where the pyridine-3-carboxamide moiety serves as the NAD⁺-competitive pharmacophore [1]. The bromine atom at the 5-position provides a synthetic handle for late-stage diversification via cross-coupling to install substituted aryl groups that occupy the PARP enzyme's nicotinamide-binding pocket. The methyl ester can be converted directly to the primary amide (CONH₂) via ammonolysis, bypassing the need for carboxylic acid intermediate isolation. In this context, procurement of the 98% purity methyl ester is functionally significant because residual halogenated impurities (present at higher levels in 95% purity material) could act as competitive inhibitors or irreversible binders in downstream biochemical PARP assays, confounding IC₅₀ determinations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-amino-5-bromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.